molecular formula C19H14ClN5O2 B2919408 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 919842-87-8

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide

カタログ番号: B2919408
CAS番号: 919842-87-8
分子量: 379.8
InChIキー: CZIVOIFUSRRBBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes:

  • Core: A 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold.
  • Substituents:
    • A 3-chlorophenyl group at position 1.
    • A 2-phenylacetamide moiety at position 4.

特性

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(10-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIVOIFUSRRBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

The biochemical properties of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide are largely attributed to its interaction with various biomolecules. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation. This interaction involves the formation of hydrogen bonds with key residues in the active site of CDK2.

Cellular Effects

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide has been shown to exert significant effects on various types of cells. For example, it has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116. This inhibition is likely due to its interaction with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells.

Molecular Mechanism

The molecular mechanism of action of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide involves its binding to the active site of CDK2. This binding is facilitated by the formation of hydrogen bonds with key residues such as Leu83. The inhibition of CDK2 leads to alterations in cell cycle progression and the induction of apoptosis.

Subcellular Localization

The subcellular localization of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is not well defined. Given its interaction with CDK2, it may be localized in areas where CDK2 is present, such as the nucleus

生物活性

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and an acetamide moiety. The presence of chlorine enhances lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC18H16ClN5O
Molecular Weight353.80 g/mol
CAS Number919859-26-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide acts primarily as a kinase inhibitor. Kinases are pivotal in cell signaling pathways, and their dysregulation is often implicated in cancer progression. Preliminary studies indicate that this compound may inhibit various kinases, including:

  • Aurora Kinase
  • FLT3
  • JAK2

These interactions suggest potential applications in oncology, particularly in targeting tumor growth and proliferation.

Anticancer Activity

Research has demonstrated that N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide exhibits significant anticancer properties. In vitro studies using cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells) with promising results indicating reduced viability and increased apoptosis rates.

Antimicrobial Activity

Recent evaluations have also highlighted the antimicrobial potential of this compound. It has shown efficacy against several pathogenic bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating potent antimicrobial activity.

Preclinical Models

In preclinical models, N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide demonstrated significant tumor reduction in xenograft models. These studies provided insights into dosing regimens and potential side effects.

Synergistic Effects

Studies have shown that this compound may exhibit synergistic effects when combined with standard chemotherapeutics like cisplatin or doxorubicin. This combination therapy approach could enhance therapeutic efficacy while reducing toxicity.

類似化合物との比較

Structural and Electronic Variations

Amide Group Modifications :

  • The target compound features a 2-phenylacetamide group, providing a flexible aliphatic linker between the core and the phenyl ring.
  • In contrast, 2-(trifluoromethyl)benzamide () introduces a strongly electron-withdrawing trifluoromethyl group, likely enhancing metabolic stability and altering binding affinity.
  • The cinnamamide derivative () incorporates a conjugated double bond, which may influence planarity and π-π stacking interactions.

Substituent Effects: 3-Fluorobenzamide () and 3,4-dimethylbenzamide () demonstrate how halogenation and alkylation modulate steric and electronic properties. Fluorine increases electronegativity, while methyl groups enhance lipophilicity.

Physicochemical Properties

  • Trifluoromethyl and cinnamamide derivatives () have higher molecular weights and may exhibit reduced aqueous solubility compared to the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。